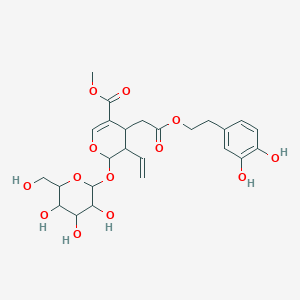

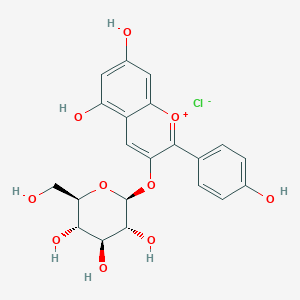

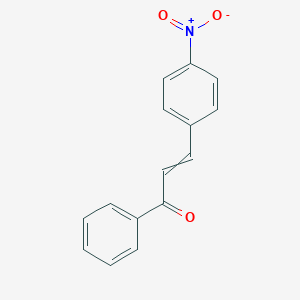

Pelargonidin-3-glucoside

描述

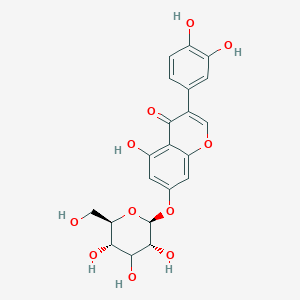

矢车菊素 (氯化物) 是一种花青素,具体来说是 pelargonidin 的 3-O-葡萄糖苷。花青素是天然色素,负责许多水果和蔬菜的红色、紫色和蓝色。 矢车菊素 (氯化物) 存在于石榴汁、草莓、紫玉米以及赤霞珠和黑皮诺葡萄的浆果皮中 .

科学研究应用

矢车菊素 (氯化物) 具有广泛的科学研究应用:

化学: 由于其在不同 pH 环境中的变色特性,用作天然染料和 pH 指示剂。

生物学: 研究其抗氧化特性和潜在健康益处,包括抗炎和抗癌作用。

医学: 研究其在预防心血管疾病和改善视力方面的作用。

作用机制

矢车菊素 (氯化物) 的作用机制涉及它与各种分子靶点和途径的相互作用:

抗氧化活性: 矢车菊素 (氯化物) 清除自由基和活性氧,保护细胞免受氧化损伤。

抗炎作用: 它抑制促炎细胞因子和酶的产生,减少炎症。

类似化合物:

Pelargonidin: 矢车菊素的无糖形式,缺少葡萄糖部分。

Cyanidin: 另一种具有类似抗氧化和抗炎特性的花青素。

Delphinidin: 一种在 B 环上具有三个羟基的花青素,具有不同的颜色特性。

矢车菊素 (氯化物) 的独特性: 矢车菊素 (氯化物) 由于其特定的糖基化模式而独一无二,这影响了它的溶解度、稳定性和生物利用度。 它存在于各种水果和蔬菜中,也使它成为一种有价值的天然着色剂,具有潜在的健康益处 .

生化分析

Biochemical Properties

Pelargonidin-3-glucoside plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the activity of bilitranslocase, a transporter protein in the liver . Additionally, this compound exhibits antioxidant properties by scavenging peroxyl radicals, thereby protecting cells from oxidative damage . This compound also activates the Nrf2/ARE pathway, which upregulates the expression of detoxification enzymes such as GCLC and HO-1 .

Cellular Effects

This compound influences various cellular processes. It has been shown to reduce intracellular lipid droplets and triglycerides in hepatocytes, thereby improving cellular oxidative stress . This compound also affects cell signaling pathways, such as the AMPK-mediated lysosome-autophagy pathway, which helps in eliminating overloaded lipids . Furthermore, this compound has been reported to have anti-inflammatory, anti-hyperglycemic, and neuroprotective effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits specific enzymes, such as bilitranslocase . Additionally, it activates the Nrf2/ARE signaling pathway, leading to the upregulation of detoxification enzymes . This compound also stimulates AMPK phosphorylation, which in turn activates the lysosome-autophagy pathway to reduce lipid accumulation in cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is known for its instability in physiological environments, which can limit its bioactivity . Encapsulation techniques, such as using pectin-chitosan nanoliposomes, have been shown to enhance its stability and prolong its protective effects against oxidative stress . Long-term studies have demonstrated that this compound can significantly reduce oxidative damage and improve cellular function over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to reduce postprandial plasma glucose levels and improve lipid metabolism . At higher doses, there may be potential toxic or adverse effects, although specific thresholds have not been well-documented

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes biotransformation to form various metabolites, including glucuronide and sulfated derivatives . This compound also activates the AMPK-mediated lysosome-autophagy pathway, which plays a role in lipid metabolism and oxidative stress reduction . Additionally, this compound influences the expression of genes related to lipid synthesis and oxidation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters such as bilitranslocase, which facilitates its movement across cellular membranes . Encapsulation in nanoliposomes has been shown to enhance its cellular uptake and distribution, particularly in hepatocytes . This compound’s localization and accumulation are influenced by its interactions with binding proteins and transporters .

Subcellular Localization

This compound’s subcellular localization affects its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling pathways . This compound’s targeting to specific compartments, such as lysosomes, is facilitated by post-translational modifications and binding interactions . These localizations are crucial for its role in reducing oxidative stress and lipid accumulation in cells .

准备方法

合成路线和反应条件: 矢车菊素 (氯化物) 可以通过从葡萄糖开始的生化反应序列合成。 此过程涉及基因工程,以创建产生必要合成中间体和最终产物的 Escherichia coli 细菌菌株 . 合成路线包括多个步骤,包括 pelargonidin 的糖基化以形成 3-O-葡萄糖苷衍生物。

工业生产方法: 由于从植物中提取和纯化花青素的难度和成本,矢车菊素 (氯化物) 的工业生产具有挑战性。 代谢工程和微生物遗传修饰的进步在更高浓度下生产花青素方面显示出希望,这可能使该过程适合商业化 .

化学反应分析

反应类型: 矢车菊素 (氯化物) 经历各种化学反应,包括:

氧化: 矢车菊素 (氯化物) 可以氧化形成不同的氧化产物。

还原: 还原反应可以将矢车菊素 (氯化物) 转化为其还原形式。

取代: 取代反应可以在花青素结构的羟基上发生。

常用试剂和条件:

氧化剂: 过氧化氢、高锰酸钾。

还原剂: 硼氢化钠、氢气。

取代试剂: 酰氯、卤代烷。

形成的主要产物: 这些反应形成的主要产物取决于所用试剂和条件。 例如,氧化可以导致形成醌,而还原可以产生相应的还原花青素衍生物。

相似化合物的比较

Pelargonidin: The aglycone form of callistephin, lacking the glucose moiety.

Cyanidin: Another anthocyanin with similar antioxidant and anti-inflammatory properties.

Delphinidin: An anthocyanin with three hydroxyl groups on the B-ring, offering different color properties.

Uniqueness of Callistephin (chloride): Callistephin (chloride) is unique due to its specific glycosylation pattern, which influences its solubility, stability, and bioavailability. Its presence in various fruits and vegetables also makes it a valuable natural colorant with potential health benefits .

属性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10.ClH/c22-8-16-17(26)18(27)19(28)21(31-16)30-15-7-12-13(25)5-11(24)6-14(12)29-20(15)9-1-3-10(23)4-2-9;/h1-7,16-19,21-22,26-28H,8H2,(H2-,23,24,25);1H/t16-,17-,18+,19-,21-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHGSEFWVUVGGL-UBNZBFALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00939866 | |

| Record name | Pelargonidin 3-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00939866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18466-51-8 | |

| Record name | Pelargonidin 3-glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18466-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pelargonidin 3-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018466518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pelargonidin 3-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00939866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PELARGONIDIN 3-GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H1WZY9R6P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Pelargonidin-3-glucoside?

A1: While the provided research papers don't explicitly state the molecular formula and weight of this compound, they confirm its structure as an anthocyanin composed of pelargonidin (the aglycone) linked to a glucose molecule (the sugar moiety) at the 3-position. []

Q2: What spectroscopic techniques are useful for identifying this compound?

A2: Researchers utilize various spectroscopic methods for this compound characterization:

- UV/Vis Spectrophotometry: This technique helps quantify total anthocyanin content and assess color properties based on absorbance at specific wavelengths. [, , , ]

- High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and Mass Spectrometry (MS): This method facilitates separation, identification, and quantification of individual anthocyanins, including this compound, within complex mixtures like fruit extracts. [, , , , , ]

- Nuclear Overhauser Enhancement Spectroscopy (NOESY) NMR: This NMR technique helps determine the structure and conformation of this compound, particularly the sugar attachment site and conformation. []

- Fourier Transform Infrared (FTIR) Spectroscopy: Combined with multivariate analysis, FTIR can rapidly quantify this compound and other nutritional components in complex matrices like potato powder. []

Q3: How does the structure of this compound influence its color?

A3: The color of this compound is influenced by the number and position of hydroxyl groups on its aglycone (pelargonidin) and by the presence of acylating groups. Acylation with cinnamic acid, for example, causes a bathochromic shift, shifting the color towards red. Glycosylation, on the other hand, leads to a hypsochromic shift, shifting the color towards blue. []

Q4: How stable is this compound under different processing and storage conditions?

A4: Research indicates that this compound's stability is affected by various factors:

- Temperature: High temperatures during processing and storage can accelerate the degradation of this compound. Storage at low temperatures (0–5°C) was shown to improve retention in canned strawberries. [, ]

- pH: this compound exhibits better stability in acidic conditions. Its degradation rate increases with increasing pH. []

- Ultrasound: While ultrasound is a potential alternative to heat treatment, high-intensity ultrasound can degrade this compound, possibly due to the generation of hydroxyl radicals (•OH). []

Q5: Does the presence of other compounds, like ferulic acid, impact this compound stability?

A5: Yes, research suggests that adding ferulic acid to a model system containing anthocyanins from purple corn cob, including this compound, can enhance color stability during storage and heating. []

Q6: What is known about the bioavailability of this compound?

A6: Research on the bioavailability of this compound provides valuable insights:

- Absorption: this compound is absorbed into the bloodstream after ingestion, but its bioavailability is generally low. [, ]

- Metabolism: The primary metabolic pathway involves conjugation with glucuronic acid, forming this compound monoglucuronide. [, ]

- Excretion: Both the intact this compound and its glucuronide metabolite are excreted in urine. [, ]

- Factors Affecting Uptake: Factors like pH and the presence of glucose can influence cellular uptake of this compound. Lower pH seems to enhance uptake, while glucose may compete for transport mechanisms. []

Q7: What are the potential health benefits associated with this compound?

A7: While the provided research focuses primarily on chemical characterization, stability, and bioavailability, some studies suggest potential bioactivities:

- Antioxidant Activity: Anthocyanins, including this compound, contribute to the antioxidant capacity of fruits like strawberries. [, , , , , , , ]

- Anticancer Potential: While limited, some studies suggest that pomegranate extracts rich in anthocyanins, including this compound, exhibit anticancer activity in vitro. [, ]

- Radioprotective Effects: Studies indicate that strawberry extracts rich in this compound may offer radioprotective effects in human lymphocytes, potentially by reducing oxidative damage. []

Q8: Are there potential applications of this compound in the food industry?

A8: The vibrant color and potential health benefits of this compound make it attractive for food applications:

- Natural Food Colorant: this compound can be used as a natural red colorant in various food products, replacing synthetic dyes. []

- Functional Food Ingredient: Given its potential antioxidant and other bioactivities, this compound could be incorporated into functional foods and beverages to enhance their nutritional value. [, , , ]

- Detailed Mechanism of Action: Investigating the specific mechanisms underlying the observed biological activities of this compound is crucial. [, ]

- In Vivo Studies and Clinical Trials: More comprehensive in vivo studies and clinical trials are needed to validate the potential health benefits observed in vitro and to determine optimal dosages and potential synergistic effects with other bioactive compounds. []

- Formulation and Delivery: Developing efficient delivery systems to enhance the bioavailability and targeted delivery of this compound could improve its efficacy in vivo. []

- Safety and Toxicity: While generally considered safe, long-term toxicity studies are essential to ensure the safety of this compound for human consumption. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9H-Pyrido[3,4-B]indole](/img/structure/B191983.png)

![Methyl (5Z)-5-ethylidene-4-(2-methoxy-2-oxoethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B191998.png)